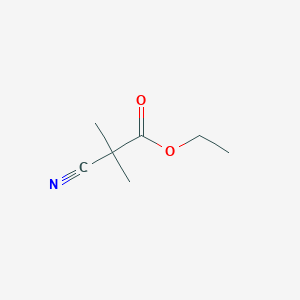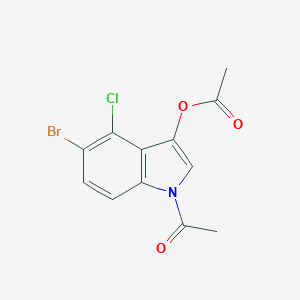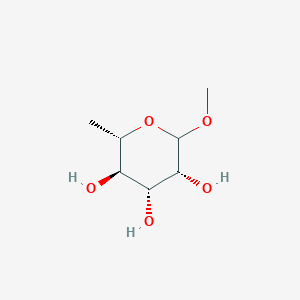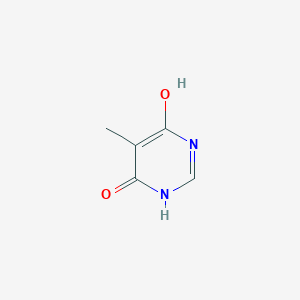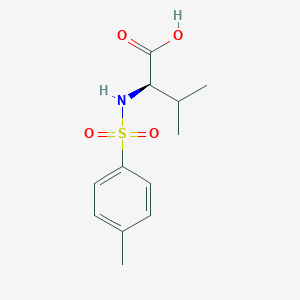
对甲苯磺酰-D-缬氨酸
描述
科学研究应用
Tosyl-D-valine has a wide range of scientific research applications. In chemistry, it is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group . In biology, Tosyl-D-valine is utilized in the study of protein structures and functions, as it can be incorporated into peptides and proteins to investigate their properties . In medicine, derivatives of D-valine, such as Tosyl-D-valine, are used in the synthesis of pharmaceutical drugs and antibiotics . Additionally, Tosyl-D-valine has applications in the industrial production of agricultural pesticides and veterinary antibiotics .
作用机制
Target of Action
Tosyl-D-valine is a derivative of the amino acid valine, which is an essential amino acid and a type of branched-chain amino acid A related compound, tosyl-d-proline, has been shown to target thymidylate synthase in escherichia coli .
Mode of Action
It is known that the tosyl group (p-toluenesulfonyl) is often used as a protecting group in organic chemistry . It can be added to a molecule to prevent unwanted reactions, and then removed when no longer needed .
Biochemical Pathways
Valine, the parent compound of Tosyl-D-valine, is involved in various metabolic pathways . It plays a role in protein synthesis and can also act as a bioactive molecule in nutrition metabolism, stress response, and tissue development . Valine, along with other branched-chain amino acids, has been shown to have a positive effect on muscle mass and protein synthesis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a melting point of 136-138°c .
Result of Action
The tosyl group can protect certain functional groups in a molecule during chemical reactions, preventing unwanted side reactions . This can be particularly useful in complex organic syntheses.
Action Environment
The action of Tosyl-D-valine, like many chemical reactions, can be influenced by environmental factors such as temperature and pH . For example, the tosyl group can be removed under certain conditions, such as irradiation of 407 nm LEDs using sodium formate as a reductant and thiol as a hydrogen atom transfer agent .
生化分析
Biochemical Properties
Tosyl-D-valine, like other tosylates, is known to transform alcohol groups into sulfonic esters . This transformation is crucial in biochemical reactions, particularly in the formation of organic tosylates or mesylates . The nature of these interactions involves the conversion of an alcohol to a tosylate or mesylate with retention of configuration at the electrophilic carbon .
Cellular Effects
For instance, D-valine is used in cell culture for selectively inhibiting fibroblasts proliferation .
Molecular Mechanism
The molecular mechanism of Tosyl-D-valine involves the transformation of an alcohol group into a sulfonic ester, creating an organic tosylate or mesylate . This process involves the tosyl group acting as a leaving group, which is crucial in nucleophilic substitution reactions .
Temporal Effects in Laboratory Settings
Tosyl-D-valine is a solid compound that is stored at -20° C . Its melting point is between 136-138°C
Dosage Effects in Animal Models
While there are no specific studies on the dosage effects of Tosyl-D-valine in animal models, research on valine, a component of Tosyl-D-valine, suggests that appropriate supplementation enhances growth and reproductive performances in swine .
Metabolic Pathways
The metabolic pathways involving Tosyl-D-valine are not well-documented. Valine, a component of Tosyl-D-valine, is involved in various metabolic pathways. Valine is an essential amino acid and a type of branched-chain amino acid . It plays a significant role in animal physiology due to its involvement in various metabolic pathways .
准备方法
Tosyl-D-valine can be synthesized through various methods. One common synthetic route involves the reaction of D-valine with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction typically occurs at room temperature and results in the formation of Tosyl-D-valine. Industrial production methods often utilize microbial preparation techniques due to their high stereo selectivity, mild reaction conditions, and environmentally friendly processes .
化学反应分析
Tosyl-D-valine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield sulfonic acids, while reduction with LiAlH4 can produce amines .
相似化合物的比较
Tosyl-D-valine can be compared to other similar compounds, such as Tosyl-L-valine and Tosyl-D-proline. While all these compounds serve as protecting groups for amines, Tosyl-D-valine is unique in its specific use in proteomics research and its high stereo selectivity. Similar compounds include Tosyl-L-valine, which is used in similar applications but with L-valine as the base amino acid, and Tosyl-D-proline, which is used in the synthesis of peptides and proteins .
Conclusion
Tosyl-D-valine is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its ability to selectively protect amine groups makes it a valuable tool in the synthesis of complex molecules. The unique properties of Tosyl-D-valine, combined with its wide range of applications, highlight its importance in scientific research and industrial production.
属性
IUPAC Name |
(2R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFUNXTYNIYYJI-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68005-71-0 | |
| Record name | Tosyl valine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068005710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOSYL VALINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HUK84URC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


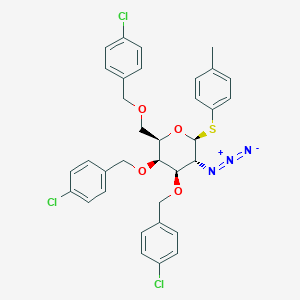
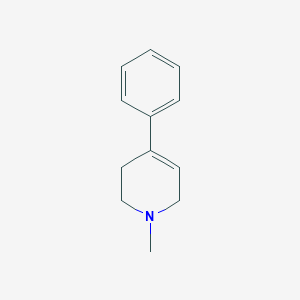
![N-[(2R,3R,4R,5S,6R)-5-Hydroxy-2-methoxy-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B15804.png)
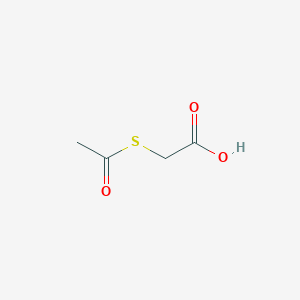
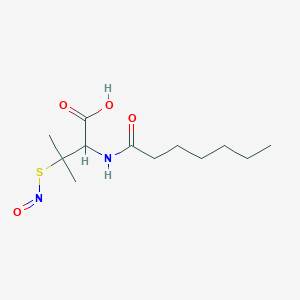
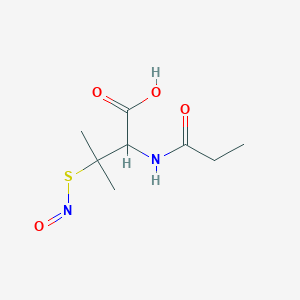
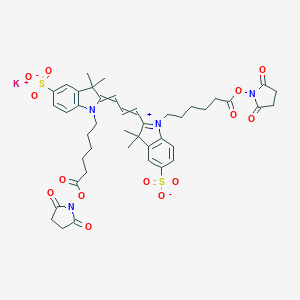
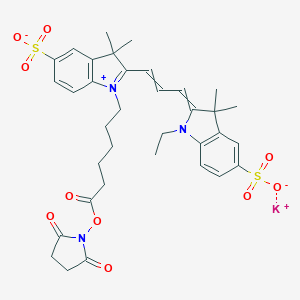
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
